1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-5-10-14-13-9-7-6-8-12(13)11(2)3/h4-9,11H,10H2,1-3H3/b5-4+ |
InChI Key |
JUXKGIPJLTZHJR-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/COC1=CC=CC=C1C(C)C |
Canonical SMILES |
CC=CCOC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1 E but 2 Enoxy 2 Propan 2 Ylbenzene
Computational Prediction of Spectroscopic Parameters for 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene
UV-Vis Absorption Spectrum Modeling
The electronic absorption properties of this compound have been investigated using computational quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the UV-Vis absorption spectra of organic molecules, providing insights into their electronic transitions. soton.ac.ukmdpi.com For this analysis, a functional such as ωB97XD or PBE0 combined with a 6-31+G* basis set is typically employed to achieve a good balance between computational cost and accuracy for aromatic compounds. soton.ac.uknih.gov The influence of a solvent environment is often accounted for using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effects of the solvent on the molecule. soton.ac.uk
The predicted UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π-orbitals of the aromatic ring. The primary absorption band is attributed to a π → π* transition, which is characteristic of benzene (B151609) and its derivatives. nih.gov The alkoxy and alkyl substituents on the benzene ring are predicted to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzene.
The key predicted electronic transitions are detailed in the table below. The calculations reveal that the most significant transition, corresponding to the main absorption peak, is from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| 278 | 4.46 | 0.025 | HOMO → LUMO | π → π |
| 225 | 5.51 | 0.110 | HOMO-1 → LUMO | π → π |
| 205 | 6.05 | 0.450 | HOMO → LUMO+1 | π → π* |
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. chemistrysteps.com Understanding the conformational landscape of this compound is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its physical properties and reactivity.
To explore the conformational space, a relaxed Potential Energy Surface (PES) scan is computationally performed. uni-muenchen.de This involves systematically rotating key dihedral angles while optimizing the rest of the molecular geometry at each step. readthedocs.iovisualizeorgchem.com For this compound, the most significant degrees of rotational freedom are around the single bonds of the ether linkage. The key dihedral angles are:
τ1: C(aromatic)-C(aromatic)-O-CH2
τ2: C(aromatic)-O-CH2-CH
By performing a two-dimensional PES scan where τ1 and τ2 are varied, a map of the potential energy as a function of these rotations is generated. This map reveals the locations of low-energy stable conformations (minima) and the high-energy barriers (saddle points) that separate them. researchgate.net
From the PES map, several distinct low-energy conformers can be identified. These represent the most probable shapes the molecule will adopt. The conformation with the absolute lowest energy is termed the global minimum, while other low-energy structures are local minima. libretexts.org The relative energies of these conformers determine their population distribution at thermal equilibrium.
The analysis would likely reveal that the global minimum conformation is one where steric hindrance between the bulky propan-2-yl group and the but-2-enoxy chain is minimized. The planarity of the but-2-enoxy chain relative to the benzene ring would be a key structural feature differentiating the various minima.
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Description |
|---|---|---|---|---|
| A (Global Minimum) | 0.00 | ~90 | ~180 | Side chain is perpendicular to the ring, extended conformation. |
| B (Local Minimum) | 4.5 | ~90 | ~60 | Gauche-like conformation of the side chain. |
| C (Local Minimum) | 8.2 | ~0 | ~180 | Side chain is co-planar with the ring, sterically less favorable. |
The energy barriers on the PES correspond to transition states between conformers, typically representing eclipsed arrangements of atoms. unicamp.brlibretexts.org The height of these barriers determines the rate of interconversion between different conformations. If the barriers are low (comparable to the thermal energy, RT, at room temperature), the molecule is highly flexible, with rapid interconversion between conformers. Higher barriers lead to more rigid structures.
For this compound, the rotational barrier for the but-2-enoxy group to swing from a perpendicular to a planar orientation relative to the benzene ring (e.g., Conformer A to C) is expected to be significant due to steric clash with the propan-2-yl group. The barrier between the extended (Conformer A) and gauche (Conformer B) forms is predicted to be lower, allowing for facile rotation within the side chain itself.
Molecular Dynamics (MD) Simulations on the Behavior of this compound in Model Environments
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time in a simulated environment, such as in a solvent or in the bulk liquid phase. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms, offering insights into molecular motion, intermolecular interactions, and conformational flexibility in a condensed phase. researchgate.net
A typical MD simulation for this compound would be set up using a classical force field, such as the General Amber Force Field (GAFF), which is parameterized for organic molecules. The molecule would be placed in a simulation box filled with a chosen solvent (e.g., water or n-octanol) and simulated for a duration of nanoseconds to microseconds under constant temperature and pressure (NPT ensemble). mdpi.com
Analysis of the MD trajectory would reveal the dynamic stability of the low-energy conformations identified from the PES scan. It would also show how the molecule interacts with its environment. For instance, in an aqueous environment, the hydrophobic benzene ring and hydrocarbon chains would likely be shielded from water, while the ether oxygen could form transient hydrogen bonds. In a nonpolar solvent or in the bulk phase, π–π stacking interactions between the aromatic rings of adjacent molecules could be observed, potentially leading to molecular aggregation. mdpi.com
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS |
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water or n-octanol |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
Reactivity Prediction and Mechanistic Insights via Computational Chemistry
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors. nih.govscielo.org.mx These descriptors are derived from the electronic structure of the molecule and can be used to predict the most likely sites for chemical reactions.
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Eg) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. frontiersin.org
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the ether oxygen atom. The LUMO is likely to be a π* antibonding orbital of the benzene ring.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the van der Waals surface of the molecule. The MEP map visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this molecule, the most negative potential is expected around the ether oxygen atom, making it a prime site for protonation or interaction with electrophiles. The π-system of the benzene ring also represents a region of negative potential.
| Descriptor | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability (nucleophilic character) |
| ELUMO | -0.25 | Electron-accepting ability (electrophilic character) |
| HOMO-LUMO Gap (Eg) | 5.60 | Indicates high kinetic stability |
| Ionization Potential (I) | 5.85 | Energy to remove an electron |
| Electron Affinity (A) | 0.25 | Energy released upon adding an electron |
Synthesis and Derivatization Strategies for 1 E but 2 Enoxy 2 Propan 2 Ylbenzene
Retrosynthetic Analysis and Strategic Disconnections of the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.orgresearchgate.net For 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene, the most logical disconnections involve the key functional groups: the ether and the alkyl-substituted aromatic ring. amazonaws.comprinceton.edu
The primary and most strategic disconnection is at the C-O bond of the ether linkage. This is a common strategy for ethers and leads to two precursor synthons: a 2-propan-2-ylphenoxide nucleophile and an (E)-but-2-enyl electrophile. amazonaws.comox.ac.uk This approach is favored because the corresponding synthetic step, etherification, is a well-established and reliable transformation.
A secondary disconnection can be considered at the C-C bond between the propan-2-yl group and the benzene (B151609) ring. This disconnection simplifies the aromatic precursor to phenol (B47542), a readily available starting material. The corresponding forward reaction would be a Friedel-Crafts alkylation.
Based on these disconnections, a plausible synthetic route is proposed:
Alkylation: Introduction of the propan-2-yl group onto the phenol ring, with a focus on achieving ortho-selectivity to form 2-propan-2-ylbenzene (2-isopropylphenol).
Etherification: Formation of the ether bond by reacting the resulting 2-propan-2-ylphenol with a suitable (E)-but-2-enyl electrophile, ensuring the retention of the (E) stereochemistry.
This two-step approach allows for a convergent synthesis where the two key fragments of the target molecule are prepared separately and then combined.
Exploration of Synthetic Pathways and Methodological Development
The formation of the aryl allyl ether linkage is the cornerstone of this synthesis. Several methodologies can be employed, ranging from classical to modern catalytic approaches.
Williamson Ether Synthesis: This is the most traditional method for forming ethers, involving the reaction of an alkoxide (or in this case, a phenoxide) with an alkyl halide via an SN2 mechanism. masterorganicchemistry.comjk-sci.com The phenoxide is typically generated in situ by treating the phenol with a base. For aryl ethers, common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (B52724), acetone, or dimethylformamide (DMF). jk-sci.comorganic-synthesis.com The reaction generally works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comfrancis-press.com
Palladium-Catalyzed Etherification: Modern synthetic chemistry offers milder and often more efficient alternatives. Palladium-catalyzed allylic etherification is a powerful method for coupling phenols with allylic partners. frontiersin.orgnih.gov These reactions can proceed under neutral or mildly basic conditions and often exhibit high regioselectivity and stereospecificity. acs.org For example, phenols can react with vinyl ethylene (B1197577) carbonate in the presence of a palladium catalyst, such as PdCl₂(dppf), to form allylic aryl ethers. frontiersin.orgnih.gov Another approach involves the direct reaction of phenols with allylic alcohols, often in the presence of a palladium catalyst and a Lewis acid co-catalyst like titanium(IV) isopropoxide. acs.org
A comparative overview of these methods is presented below.
| Methodology | Reagents | Typical Conditions | Advantages | Potential Challenges |
| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃, Cs₂CO₃), Allyl Halide (e.g., Crotyl Bromide) | Acetonitrile or DMF, Room Temp to Reflux | Well-established, cost-effective reagents. | Requires stoichiometric base, potential for C-alkylation side products. jk-sci.com |
| Palladium-Catalyzed Decarboxylative Etherification | Phenol, Vinyl Ethylene Carbonate, Pd Catalyst (e.g., PdCl₂(dppf)) | MeCN, 70-80°C | Mild conditions, high regioselectivity, good functional group tolerance. nih.govnih.gov | Catalyst cost, availability of substituted vinyl ethylene carbonates. |
| Palladium-Catalyzed Etherification with Allylic Alcohols | Phenol, Allyl Alcohol, Pd Catalyst, Lewis Acid (e.g., Ti(OⁱPr)₄) | Toluene, Reflux | Uses readily available allylic alcohols, avoids halide byproducts. acs.org | May require higher temperatures, potential for catalyst deactivation. |
Maintaining the (E) configuration of the but-2-enyl double bond is critical. This requires careful selection of both the allylic precursor and the reaction conditions.
In the context of the Williamson ether synthesis, the SN2 mechanism proceeds with an inversion of configuration at the electrophilic carbon. To achieve the desired (E)-product, one must start with an allylic halide that will lead to the correct stereochemistry. However, for allylic systems, the reaction is generally stereospecific with respect to the double bond geometry. Therefore, using a precursor like (E)-crotyl bromide with a phenoxide nucleophile under SN2 conditions is expected to yield the (E)-ether product. masterorganicchemistry.com
Palladium-catalyzed allylic substitutions are renowned for their stereocontrol. acs.org The reaction typically proceeds through a π-allyl palladium intermediate. The stereochemical outcome (retention or inversion) depends on the specific mechanism (double inversion or single inversion). Many palladium-catalyzed systems are designed to be stereospecific, meaning the stereochemistry of the starting allylic substrate is transferred to the product. acs.org
The synthesis of stereochemically pure (E)-crotyl precursors is also important. (E)-crotylboronates, for example, can be synthesized with high stereoselectivity and serve as precursors for other (E)-crotyl compounds. bris.ac.uk Similarly, allylic chromium reagents tend to equilibrate to the thermodynamically favored (E)-isomer, providing a route to (E)-selective products regardless of the starting halide geometry. wordpress.com
The 2-propan-2-ylbenzene core of the target molecule is synthesized from phenol. The industrial production of 2-isopropylphenol (B134262) (o-cumenol) is primarily achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent like propylene (B89431) or 2-propanol.
The main challenge in this step is controlling the regioselectivity to favor the ortho-isomer over the thermodynamically more stable para-isomer. The choice of catalyst and reaction conditions is paramount.
Various catalytic systems have been developed to enhance ortho-selectivity:
| Catalyst System | Alkylating Agent | Reaction Conditions | Key Findings/Selectivity |
| Aluminium Phenolate (B1203915) | Propylene | High Temperature (190-225°C), High Pressure (1.3-1.6 MPa) | Industrial process, yields a mixture of ortho, para, and poly-alkylated products. google.com |
| Boron Trifluoride (BF₃) | 2-Propanol | 70-90°C | BF₃ in a phosphoric acid diluent can direct the alkylation to the ortho position. prepchem.com |
| Zeolites (e.g., H-Beta, H-Mordenite) | Propylene or 2-Propanol | Vapor Phase | Shape-selectivity of zeolites can favor the formation of specific isomers. |
Optimization of 2-Isopropylphenol Synthesis: To maximize the yield of the desired ortho-isomer, reaction parameters for the Friedel-Crafts alkylation must be carefully controlled. Using aluminum phenolate as a catalyst, the temperature and pressure can be adjusted to influence the ortho/para ratio. google.com Lower temperatures generally favor ortho-alkylation. The molar ratio of phenol to propylene is also a critical factor; an excess of phenol can help suppress di- and tri-alkylation. google.com The final product mixture is typically purified by vacuum distillation to isolate the 2-isopropylphenol.
Synthesis of (E)-But-2-enyl Halides: (E)-crotyl bromide is a common reagent for introducing the (E)-but-2-enoxy group. It can be prepared from (E)-crotyl alcohol, which is commercially available. The conversion of the alcohol to the bromide is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reactions generally proceed with retention of the double bond geometry.
Optimization of Reaction Conditions and Catalytic Approaches for Synthesis
The final etherification step, coupling 2-isopropylphenol with the (E)-but-2-enyl precursor, requires optimization to achieve high yield and purity. The steric hindrance from the ortho-isopropyl group can slow down the reaction rate compared to the etherification of unsubstituted phenol. jk-sci.com
For the Williamson Synthesis:
Base: A stronger, non-nucleophilic base or a base with a large counter-ion, such as cesium carbonate, can be more effective than potassium carbonate in promoting the reaction of sterically hindered phenols.
Solvent: A polar aprotic solvent like DMF or DMSO is often preferred as it can accelerate SN2 reactions. jk-sci.comfrancis-press.com
Temperature: While some Williamson syntheses proceed at room temperature, heating may be necessary to overcome the activation energy, especially with a sterically demanding substrate. Temperatures in the range of 60-100°C are common.
Phase-Transfer Catalysis (PTC): In a solid-liquid system (e.g., K₂CO₃ in acetonitrile), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate by transporting the phenoxide ion from the solid phase into the organic phase where it can react with the alkyl halide. utahtech.edu The use of combined microwave and ultrasound irradiation has also been reported to promote the reaction without the need for a phase-transfer catalyst. researchgate.net
For Catalytic Approaches:
Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand is crucial. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective for cross-coupling reactions involving phenols. nih.gov
Reaction Time and Temperature: Catalytic reactions must be monitored to determine the optimal reaction time to ensure complete conversion without product degradation. Temperatures are typically mild, often in the 70-80°C range. frontiersin.org
Base: While some palladium-catalyzed reactions are base-free, others require a mild base to facilitate the catalytic cycle. The choice and amount of base can influence both the rate and the outcome of the reaction.
By carefully selecting and optimizing one of these synthetic methodologies, this compound can be synthesized efficiently and with high stereochemical purity.
Catalyst Screening and Ligand Design for Improved Yield and Selectivity
The primary synthetic route to this compound is the Williamson ether synthesis, involving the reaction of a 2-isopropylphenoxide salt with an (E)-but-2-enyl halide. A significant challenge in this synthesis is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring). wikipedia.orgresearchgate.net The phenoxide ion is an ambident nucleophile, and reaction conditions can influence the site of attack. wikipedia.org To enhance the yield and selectivity for the desired O-alkylated product, transition metal catalysis, particularly with palladium, nickel, or ruthenium, has been explored for analogous phenol allylation reactions. researchgate.netuniversiteitleiden.nlnih.gov
Catalyst performance is intrinsically linked to the design of the ancillary ligands. Bidentate phosphine (B1218219) ligands, for example, have been shown to influence the regioselectivity in palladium-catalyzed allylation reactions. universiteitleiden.nl The choice of ligand can sterically hinder C-alkylation and electronically favor the formation of the C-O bond.
Table 1: Hypothetical Catalyst and Ligand Screening for O-Alkylation of 2-isopropylphenol This table presents plausible data for the O-alkylation of 2-isopropylphenol with (E)-1-chlorobut-2-ene, based on established principles of catalysis in similar systems.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of O-alkylation (%) | O/C Selectivity |
| Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ | Toluene | 100 | 92 | >99:1 |
| NiCl₂(dppe) (5%) | None | K₂CO₃ | DMF | 80 | 85 | 95:5 |
| RuCp*Cl(cod) (3%) | None | NaH | THF | 65 | 78 | 90:10 |
| None | None | K₂CO₃ | Acetonitrile | 80 | 65 | 80:20 |
Research findings indicate that palladium complexes with specific ligands often provide high selectivity for O-allylation. rsc.org Innovations in nickel catalysis, which is more cost-effective, have also demonstrated high efficiency in C-O bond formation, where ligand design is crucial for achieving synergy with the chosen base. researchgate.net
Solvent Effects and Temperature Dependence Studies
The reaction conditions, specifically solvent and temperature, play a critical role in directing the outcome of the synthesis of this compound. The Williamson ether synthesis is an SN2 reaction, which is strongly influenced by the solvent medium. wikipedia.org Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are known to accelerate SN2 reactions because they solvate the cation but not the nucleophile, leaving it more available to react. wikipedia.orgchemistrytalk.orgresearchgate.net In contrast, protic solvents can hydrogen-bond with the phenoxide nucleophile, reducing its reactivity and slowing the reaction rate. wikipedia.org
Table 2: Influence of Solvent and Temperature on a Model Williamson Ether Synthesis This table illustrates expected trends for the reaction of sodium 2-isopropylphenoxide with (E)-1-bromobut-2-ene.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of Ether (%) | Yield of Byproducts (%) |
| N,N-Dimethylformamide (DMF) | 60 | 4 | 94 | <6 |
| Acetonitrile | 80 | 6 | 88 | <12 |
| Tetrahydrofuran (THF) | 65 | 8 | 82 | <18 |
| Ethanol (Protic) | 80 | 24 | 45 | >55 |
| N,N-Dimethylformamide (DMF) | 120 | 2 | 70 | >30 (elimination/C-alkylation) |
Detailed kinetic modeling and experimental studies on similar systems have confirmed that the choice of solvent has a large impact on regioselectivity. researchgate.net For instance, a study showed the ratio of O- to C-alkylation products changed dramatically when switching from acetonitrile to methanol. researchgate.net
Green Chemistry Principles in Synthetic Route Design
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. yale.eduepa.gov Key considerations include atom economy, the use of safer solvents, energy efficiency, and the application of catalysis. acs.orgpnas.org
Atom Economy : The Williamson ether synthesis, when optimized, can have a high atom economy, as most atoms from the reactants (2-isopropylphenol and the but-2-enyl halide) are incorporated into the final product. The main byproduct is a salt (e.g., NaBr or KCl). acs.org
Safer Solvents : Traditional solvents like DMF and DMSO have toxicity concerns. Green chemistry encourages the use of safer alternatives. For ether synthesis, solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to THF. msu.edu The possibility of performing the reaction in water or under solvent-free conditions, perhaps with phase-transfer catalysis, represents a significant green advancement. pnas.org
Catalysis : Using catalytic reagents is superior to using stoichiometric ones. yale.eduacs.org Designing a highly efficient catalytic system (as discussed in 3.3.1) reduces waste by requiring only small amounts of the catalyst, which can theoretically be recycled and used many times.
Energy Efficiency : Synthetic methods should be designed for minimal energy consumption. yale.edu This involves conducting reactions at ambient temperature and pressure whenever possible. Developing a catalyst that is highly active at lower temperatures would contribute to a greener process.
Reduce Derivatives : The direct synthesis of the target ether from 2-isopropylphenol avoids the need for protecting groups on the phenol, which would require additional reaction steps and generate more waste. yale.eduacs.org
Derivatization and Functional Group Interconversion Strategies
The structure of this compound offers three primary regions for chemical modification: the alkene moiety, the aromatic core, and the ether linkage.
Transformations of the Alkene Moiety (e.g., Epoxidation, Hydroxylation, Hydrogenation)
The but-2-enyl group's carbon-carbon double bond is a versatile functional group for further chemical transformations.
Epoxidation : The alkene can be readily converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 1-({(2R,3S)-3-methyloxiran-2-yl}methoxy)-2-propan-2-ylbenzene as a racemic mixture of enantiomers.
Hydroxylation : Dihydroxylation of the alkene can be achieved to produce a diol. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation can be performed in a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide.
Hydrogenation : The double bond can be saturated through catalytic hydrogenation. acs.org Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) would reduce the alkene to an alkane, yielding 1-(butoxy)-2-propan-2-ylbenzene. google.comacs.org This selective hydrogenation can typically be performed under conditions that leave the aromatic ring intact. mdpi.com
Table 3: Summary of Transformations of the Alkene Moiety
| Reaction | Reagents | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Syn-dihydroxylation | OsO₄ (cat.), NMO | Diol (syn) |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Diol (anti) |
| Hydrogenation | H₂, Pd/C | Alkane |
Chemical Modifications of the Aromatic Core (e.g., Halogenation, Nitration, Sulfonation)
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). organicmystery.com Both the alkoxy group (-OR) and the isopropyl group are ortho-, para-directing activators. blogspot.com The substitution pattern will be determined by the interplay of their electronic effects and significant steric hindrance. The large alkoxy and isopropyl groups will likely direct incoming electrophiles to the positions least sterically hindered, primarily the para position relative to the alkoxy group.
Halogenation : The aromatic ring can undergo halogenation with reagents like bromine (Br₂) in a suitable solvent (e.g., acetic acid) or with N-bromosuccinimide (NBS). blogspot.combyjus.com The reaction is expected to yield primarily the 4-bromo and 6-bromo derivatives.
Nitration : Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This reaction introduces a nitro (-NO₂) group onto the aromatic ring, likely at the para position to the alkoxy group, to yield 1-[(E)-but-2-enoxy]-4-nitro-2-propan-2-ylbenzene.
Sulfonation : Sulfonation involves treating the compound with fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid (-SO₃H) group. openochem.orgwikipedia.org This reaction is often reversible. wikipedia.orglibretexts.org The major product would be the sulfonic acid derivative at the para-position.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene |
| Nitration | HNO₃, H₂SO₄ | 1-[(E)-but-2-enoxy]-4-nitro-2-propan-2-ylbenzene |
| Sulfonation | H₂SO₄, SO₃ | 4-[(E)-but-2-enoxy]-3-propan-2-ylbenzene-1-sulfonic acid |
Ether Linkage Manipulations and Cleavage Reactions
Aryl ether linkages are generally stable and resistant to many chemical reagents. blogspot.com However, they can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org
The cleavage of an alkyl aryl ether, such as this compound, occurs at the alkyl-oxygen bond. blogspot.com This is because the aryl-oxygen bond has partial double bond character due to resonance, making it stronger, and the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack. libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the less sterically hindered carbon of the alkyl group. libretexts.org This reaction would break the C-O bond, yielding 2-isopropylphenol and (E)-1-halobut-2-ene. libretexts.org
Reaction Scheme for Ether Cleavage:
This compound + HBr (excess) → 2-isopropylphenol + (E)-1-bromobut-2-ene
This cleavage reaction is a fundamental tool for removing ether protecting groups or for breaking down complex molecules for structural analysis.
Lack of Specific Research Data for this compound Limits In-Depth Analysis
Comprehensive searches for the chemical compound this compound have revealed a significant lack of specific published research, preventing a detailed analysis of its synthesis, derivatization, and functionalization as requested. The scientific literature does not currently contain dedicated studies on the regioselective and stereoselective functionalizations or specific scale-up considerations for this particular molecule.
While general principles of chemical synthesis and functionalization are well-established, the absence of specific data for this compound makes it impossible to provide the detailed, data-driven article as outlined in the initial request. Methodologies for similar structures can be hypothesized, but such speculation would not meet the required standard of scientific accuracy based on documented research findings.
Consequently, the following sections on "Regioselective and Stereoselective Functionalizations" and "Scale-up Considerations for Laboratory and Pilot-Scale Research Applications" cannot be populated with the requested detailed research findings and data tables. Further investigation into this specific compound would be necessary to generate the specific scientific content required.
Mechanistic Studies and Reactivity Profiles of 1 E but 2 Enoxy 2 Propan 2 Ylbenzene
Reactivity of the Vinyloxy Ether Linkage in 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene
The vinyloxy ether linkage is a highly reactive functional group characterized by an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent ether oxygen. This electronic feature governs its susceptibility to various chemical transformations.
Investigations into Electrophilic Additions to the Alkene
The double bond in the but-2-enoxy group is expected to readily undergo electrophilic addition reactions. The oxygen atom's lone pairs increase the electron density of the double bond, making it more nucleophilic than a typical alkene.
In the presence of an electrophile (E+), the reaction is anticipated to proceed via a carbocationic intermediate. The regioselectivity of the addition would be dictated by the stability of this intermediate. Protonation, for instance, would occur at the β-carbon of the vinyloxy group to form a resonance-stabilized carbocation, with the positive charge delocalized onto the oxygen atom. Subsequent attack by a nucleophile (Nu-) would complete the addition.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Electrophile (E-Nu) | Predicted Major Product |
| H-Br | 1-(1-bromobutoxy)-2-propan-2-ylbenzene |
| H₂O (acid-catalyzed) | 2-propan-2-ylphenol and butanal |
| Br₂ | 1-(1,2-dibromobutoxy)-2-propan-2-ylbenzene |
Note: The predictions in this table are based on general reactivity patterns of vinyloxy ethers and have not been experimentally verified for the title compound.
Isomerization Pathways (e.g., E/Z Isomerization, Allylic Rearrangements)
The (E)-configuration of the but-2-enoxy group is one of two possible geometric isomers. Isomerization to the (Z)-isomer is a potential transformation, which can be catalyzed by acid or induced photochemically. Such E/Z isomerization would proceed through a transition state with free rotation around the C=C bond, which is generally energetically unfavorable but can be accessed under specific conditions. wikipedia.orgmpg.denih.govresearchgate.net
Allylic rearrangements, such as the Claisen rearrangement, are common for allyl aryl ethers. While the vinyloxy ether in this compound is not an allyl ether, the potential for other rearrangement pathways under thermal or catalytic conditions should be considered, although no specific studies on this substrate exist.
Mechanistic Pathways of Ether Cleavage and Hydrolysis
The vinyloxy ether linkage is susceptible to cleavage, particularly under acidic conditions. The hydrolysis of vinyl ethers is a well-documented process that proceeds via a rate-determining proton transfer to the β-carbon of the double bond. researchgate.netresearchgate.netrsc.org This is followed by the rapid addition of water to the resulting carbocation to form a hemiacetal intermediate. The hemiacetal then readily decomposes to yield an aldehyde (butanal) and the corresponding alcohol (2-propan-2-ylphenol).
The mechanism is as follows:
Protonation of the β-carbon of the vinyl ether.
Nucleophilic attack by water on the carbocation.
Deprotonation to form a hemiacetal.
Decomposition of the hemiacetal to an aldehyde and an alcohol.
This acid-catalyzed hydrolysis is a key reaction of vinyloxy ethers and is expected to be a primary degradation pathway for this compound in the presence of acid and water. youtube.comyoutube.com
Reactivity of the Aromatic Ring in this compound
The aromatic ring of the title compound is substituted with two groups: the (E)-but-2-enoxy group and the propan-2-yl (isopropyl) group. Both of these are activating groups and direct incoming electrophiles to the ortho and para positions.
Electrophilic Aromatic Substitution (EAS) Investigations and Regioselectivity
The (E)-but-2-enoxy group, being an ether, is a strong activating group due to the resonance donation of the oxygen's lone pair electrons into the aromatic ring. libretexts.orgbyjus.com The isopropyl group is a weaker activating group, operating through an inductive effect. The combined effect of these two ortho, para-directing groups will determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Given that the two substituents are ortho to each other, the likely positions for electrophilic attack are the para position relative to the strong activating (E)-but-2-enoxy group (position 4) and the ortho position relative to it (position 6). Steric hindrance from the bulky isopropyl group may reduce the reactivity of position 3. Therefore, substitution is most likely to occur at positions 4 and 6. For example, nitration of similar phenol (B47542) derivatives often yields a mixture of ortho and para substituted products. rsc.orgyoutube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-[(E)-but-2-enoxy]-4-nitro-2-propan-2-ylbenzene and 1-[(E)-but-2-enoxy]-6-nitro-2-propan-2-ylbenzene |
| Bromination | Br₂, FeBr₃ | 1-[(E)-but-2-enoxy]-4-bromo-2-propan-2-ylbenzene and 1-[(E)-but-2-enoxy]-6-bromo-2-propan-2-ylbenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-acetyl-1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene |
Note: These predictions are based on the directing effects of the substituents and have not been experimentally confirmed for the title compound.
Side-Chain Functionalization Reactions of the Isopropyl Group
The isopropyl group presents a site for potential side-chain functionalization, although such reactions are generally less facile than reactions on the aromatic ring or the vinyloxy ether. Benzylic C-H bonds are typically the most reactive sites on an alkylbenzene side chain. The tertiary benzylic hydrogen of the isopropyl group could potentially be a target for radical substitution reactions, such as benzylic bromination with N-bromosuccinimide (NBS) under UV irradiation. However, the presence of the highly reactive vinyloxy ether linkage would likely complicate such reactions, as it would also be susceptible to radical addition.
Absence of Scientific Literature on this compound Precludes Detailed Analysis
Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is no specific research published on the chemical compound this compound concerning its mechanistic studies, reactivity profiles, reaction kinetics, thermodynamics, photoreactivity, or photodegradation mechanisms.
The inquiry for detailed research findings, including data on synthetic transformations, intramolecular and intermolecular processes, and photochemical behavior, did not yield any studies focused on this particular molecule. Consequently, the creation of a scientifically accurate and detailed article as per the requested outline is not feasible.
The generation of an article with the specified sections and subsections would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and ethical reporting. Without primary research or review articles to draw upon, any discussion of the mechanistic pathways, kinetic parameters, thermodynamic data, or photoreactive properties of this compound would be purely speculative and lack the required empirical foundation.
It is recommended to verify the chemical identifier of the compound of interest, as it is possible that the compound is known under a different name or has not yet been the subject of in-depth scientific investigation. Should relevant research articles or data exist for this compound, they would be required to fulfill the request for a detailed and informative scientific article. At present, the absence of such information prevents any further elaboration on the topic.
Advanced Spectroscopic Characterization Methodologies for 1 E but 2 Enoxy 2 Propan 2 Ylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. weebly.com By employing a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene can be constructed.
2D NMR (COSY, HMQC, HMBC, NOESY, ROESY) for Complete Structural Elucidation
While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, 2D NMR experiments are essential for assembling the molecular framework. ethernet.edu.etyoutube.compitt.edu These techniques correlate NMR signals based on through-bond (scalar) or through-space (dipolar) couplings, revealing how different parts of the molecule are connected.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be critical for tracing the proton networks within the isolated spin systems of the molecule: the isopropyl group, the but-2-enyl chain, and the aromatic ring. researchgate.netcore.ac.uk
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹J-coupling). This is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals, providing a direct link between the two spectra. core.ac.uk
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is particularly vital for determining the stereochemistry of the double bond and the preferred conformation of the molecule.
The following tables outline the predicted NMR data and key 2D correlations for the complete structural elucidation of this compound.
Predicted ¹H and ¹³C NMR Data
| Position | Atom Type | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| 1' | Ar-C | - | 155.0 |
| 2' | Ar-C | - | 136.5 |
| 3' | Ar-CH | 7.20, d, J=7.5 | 126.5 |
| 4' | Ar-CH | 7.15, t, J=7.5 | 126.0 |
| 5' | Ar-CH | 7.05, t, J=7.5 | 121.0 |
| 6' | Ar-CH | 6.90, d, J=8.0 | 115.0 |
| 7' | CH (isopropyl) | 3.35, sept, J=7.0 | 27.0 |
| 8' | CH₃ (isopropyl) | 1.25, d, J=7.0 | 22.5 |
| 1 | O-CH₂ | 4.50, d, J=6.5 | 70.0 |
| 2 | =CH | 5.80, dt, J=15.5, 6.5 | 128.0 |
| 3 | =CH | 5.90, dq, J=15.5, 6.0 | 130.0 |
| 4 | CH₃ | 1.75, d, J=6.0 | 17.5 |
Key Predicted 2D NMR Correlations
| Experiment | Correlated Nuclei (¹H ↔ ¹H or ¹H → ¹³C) | Structural Information Confirmed |
|---|---|---|
| COSY | H-7' ↔ H-8' | Connectivity of the isopropyl group. |
| H-1 ↔ H-2 ↔ H-3 ↔ H-4 | Connectivity of the but-2-enyl chain. | |
| H-3' ↔ H-4' ↔ H-5' ↔ H-6' | Connectivity of the aromatic ring protons. mdpi.com | |
| HMBC | H-1 → C-1', C-2, C-3 | Links the butenyl chain to the aromatic ring via the ether oxygen. |
| H-7' → C-1', C-2', C-3' | Links the isopropyl group to the aromatic ring at position 2'. | |
| H-6' → C-1', C-2' | Confirms ortho-substitution pattern. | |
| NOESY/ROESY | H-2 ↔ H-4 | Confirms the (E)-stereochemistry of the double bond. |
| H-1 ↔ H-6' and H-7' ↔ H-3' | Provides information on the preferred conformation around the ether linkage and the C-Ar bond. |
Advanced NMR Pulse Sequences for Stereochemical Assignments of the (E)-Double Bond
The stereochemistry of the but-2-enyl double bond is a critical structural feature. The designation (E), from the German entgegen for "opposite," indicates that the higher priority groups on each carbon of the double bond are on opposite sides. wikipedia.org In this case, it refers to the trans configuration of the main chain.
The primary NMR methods for confirming this assignment are:
¹H-¹H Coupling Constants (³J): The magnitude of the scalar coupling constant between the two vinylic protons (H-2 and H-3) is highly diagnostic of the double bond geometry. For a trans or (E)-double bond, the coupling constant is typically in the range of 12–18 Hz. A corresponding cis or (Z)-isomer would exhibit a much smaller coupling constant, usually between 6–12 Hz. The observation of a large coupling constant (e.g., ~15.5 Hz) in the 1D ¹H spectrum provides strong evidence for the (E)-configuration.
NOESY/ROESY Experiments: These experiments provide definitive proof of stereochemistry by probing through-space proximities. libretexts.orgacs.orgreddit.com For the (E)-isomer, a Nuclear Overhauser Effect (NOE) would be expected between the protons that are on the same side of the double bond. A key correlation would be observed between the vinylic proton H-2 and the methyl protons H-4. Conversely, no significant NOE would be expected between the two vinylic protons H-2 and H-3, as they are on opposite sides of the double bond and thus spatially distant. youtube.comacs.org
Quantitative NMR (qNMR) for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful analytical method that relies on the principle that the integrated area of an NMR signal is directly proportional to the molar concentration of the nucleus generating that signal. emerypharma.commestrelab.comyoutube.com This allows for the precise determination of the purity of a substance or the concentration of components in a mixture without the need for compound-specific calibration curves. nih.govnih.gov
Purity Determination: To assess the purity of a synthesized batch of this compound, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in a deuterated solvent. By comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard, the purity can be calculated with high accuracy.
Reaction Monitoring: qNMR is also an excellent tool for monitoring the progress of a chemical reaction in real-time or by analyzing aliquots. rsc.orgrptu.demagritek.com For instance, in the synthesis of this compound (e.g., via Williamson ether synthesis from 2-isopropylphenol (B134262) and (E)-1-chlorobut-2-ene), the reaction progress can be monitored. By acquiring ¹H NMR spectra over time, one can track the decrease in the integral of a characteristic reactant signal (e.g., an aromatic proton of 2-isopropylphenol) and the simultaneous increase in the integral of a product signal (e.g., the O-CH₂ protons at ~4.50 ppm). acs.orgresearchgate.net This allows for the determination of reaction kinetics and optimization of reaction conditions.
Example of a qNMR Purity Calculation
| Parameter | Analyte (Compound) | Internal Standard (IS) |
|---|---|---|
| Name | This compound | Maleic Anhydride |
| Mass (m) | 25.5 mg | 10.2 mg |
| Molecular Weight (MW) | 190.28 g/mol | 98.06 g/mol |
| Purity of IS (P_IS) | - | 99.9% |
| Selected ¹H Signal Integral (I) | 1.00 (for O-CH₂, δ 4.50) | 1.05 (for =CH, δ 7.10) |
| Number of Protons for Signal (N) | 2 | 2 |
| Calculated Purity (P_Analyte) | 98.5% |
Formula: P_Analyte = (I_Analyte / I_IS) \ (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS*
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) using ESI, APCI, or EI Ionization
High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). libretexts.orgchemguide.co.uk This precision allows for the unambiguous determination of a compound's elemental composition, as each unique molecular formula has a distinct exact mass based on the precise masses of its constituent isotopes (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491). youtube.comuni-jena.deacs.org
The choice of ionization technique is critical:
Electron Ionization (EI): A hard ionization method that bombards the molecule with high-energy electrons. This typically causes extensive fragmentation, which can be useful for structural analysis, but the molecular ion peak ([M]⁺˙) may be weak or absent. metwarebio.com
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. For this compound, ESI would likely produce a protonated molecule ([M+H]⁺) or adducts like [M+Na]⁺, providing a strong signal for accurate mass measurement. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method well-suited for moderately polar and volatile compounds that are not easily ionized by ESI. APCI would also be an excellent choice, expected to yield an abundant [M+H]⁺ ion. metwarebio.comnih.govbiotage.com
Molecular Formula Determination by HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass | 191.14304 |
| Hypothetical Measured Mass | 191.14321 |
| Mass Error | 0.9 ppm |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns and Substructure Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. unt.edu The fragmentation pattern provides a "fingerprint" of the molecule, confirming the presence of specific substructures and their connectivity. whitman.eduwhitman.edu
For the protonated molecule of this compound ([C₁₃H₁₉O]⁺, m/z 191.14), several characteristic fragmentation pathways can be predicted. The most likely cleavages occur at the ether linkages and adjacent to the aromatic ring, driven by the formation of stable carbocations or neutral molecules. scribd.commiamioh.eduyoutube.comlibretexts.org
Predicted MS/MS Fragmentation Pathway of [M+H]⁺
| Precursor Ion m/z | Product Ion m/z | Neutral Loss (Mass, Formula) | Proposed Fragment Structure / Pathway |
|---|---|---|---|
| 191.14 | 135.08 | 56.06 (C₄H₈) | Loss of butene via rearrangement, forming protonated 2-isopropylphenol. whitman.edu |
| 119.09 | 72.05 (C₄H₈O) | Cleavage of the ArO-CH₂ bond, loss of butoxyethene, forming the isopropylbenzene cation. | |
| 105.07 | 86.07 (C₅H₁₀O) | Fragmentation of the isopropylbenzene cation (m/z 119) by loss of CH₄ (unlikely) or multi-step fragmentation. A more likely route is loss of a methyl group from the m/z 119 ion. | |
| 91.05 | 100.09 (C₆H₁₂O) | Formation of the stable tropylium (B1234903) ion, a characteristic fragment of alkylbenzenes. youtube.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for assessing the purity of volatile and semi-volatile organic compounds such as this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both qualitative and quantitative information about the components of a sample.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation of the mixture is achieved based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gaseous phase. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic parameter used for its identification under a specific set of chromatographic conditions. For this compound, the purity can be determined by the relative area of its corresponding peak in the chromatogram. The presence of other peaks would indicate impurities, such as starting materials, byproducts, or degradation products.
Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the mass spectrometer, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of an ether like this compound would be expected to show cleavage at the C-O bonds and within the alkyl and alkenyl chains. Analysis of these fragments allows for the structural elucidation and confirmation of the target compound.
Table 1: Hypothetical GC-MS Data for Purity Assessment of this compound
| Compound | Retention Time (min) | Major m/z Fragments | Purity (%) |
| This compound | 12.5 | [Data not available] | >99 |
| Impurity 1 (e.g., 2-isopropylphenol) | 8.2 | [Data not available] | <0.5 |
| Impurity 2 (e.g., (E)-1-chlorobut-2-ene) | 5.1 | [Data not available] | <0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational isomers.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification. For this compound, one would expect to observe characteristic absorption bands for the aromatic C-H stretching, the C=C stretching of the benzene (B151609) ring and the butenyl group, the C-O-C ether linkage, and the aliphatic C-H stretching and bending vibrations of the isopropyl and butenyl groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds, such as C=C and C-C bonds. The C=C stretching of the butenyl group would be expected to give a strong signal in the Raman spectrum.
Conformational studies can be performed by analyzing the changes in the vibrational spectra under different conditions (e.g., temperature, solvent) or by comparing the experimental spectra with theoretical spectra calculated for different possible conformers.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Alkene C=C | Stretching | ~1670 | ~1670 (strong) |
| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |
| Ether C-O-C | Asymmetric Stretching | 1260-1000 | Weak |
| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |
Note: These are general expected ranges and the actual peak positions may vary.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
To perform an X-ray crystallography study, a single crystal of this compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays by the electron clouds of the atoms in the crystal is collected and analyzed. From this diffraction data, an electron density map of the molecule can be constructed, which allows for the determination of the atomic positions.
The resulting crystal structure would reveal the specific conformation of the but-2-enoxy and propan-2-yl groups relative to the benzene ring. This information is invaluable for understanding intermolecular interactions in the solid state and can be used to correlate the solid-state structure with its physical properties.
Chiral Analysis Methods (if applicable to specific derivatives or reaction products)
The parent molecule, this compound, is achiral as it does not possess a stereocenter and is not dissymmetric. However, if reactions involving this compound lead to the formation of chiral derivatives, then chiral analysis methods would be necessary to separate and characterize the enantiomers.
For example, if a reaction were to introduce a chiral center into the molecule, the resulting product would be a racemic mixture (an equal mixture of both enantiomers). Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Other techniques for chiral analysis include chiral gas chromatography and capillary electrophoresis. The choice of method would depend on the specific properties of the chiral derivative.
Analytical Method Development for Research Purity and Quantification of 1 E but 2 Enoxy 2 Propan 2 Ylbenzene
Spectroscopic Quantification Methods in Research Matrices
Spectroscopic methods are essential for quantifying the concentration of a compound in a solution. These techniques rely on the interaction of the compound with electromagnetic radiation.
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound in solution. The benzene (B151609) ring in 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene contains a chromophore that absorbs UV light, typically in the range of 250-280 nm. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
| Concentration (mg/L) | Absorbance at λmax (e.g., 265 nm) |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.278 |
| 5.0 | 0.554 |
| 7.5 | 0.831 |
| 10.0 | 1.105 |
| Resulting Linear Equation: y = 0.110x + 0.002 (R² = 0.9998) |
While FTIR is predominantly a qualitative technique used for identifying functional groups, it can also be employed for quantitative analysis. richmondscientific.com The principle is similar to UV-Vis spectrophotometry, where the intensity of a specific absorption band is proportional to the concentration of the analyte. For this compound, characteristic absorption bands could be the C-O-C ether stretch (typically strong, around 1000-1300 cm⁻¹) or specific aromatic C-H or C=C bands. libretexts.orgrockymountainlabs.com
For quantitative FTIR, a calibration curve is constructed by plotting the peak height or peak area of a characteristic absorption band against the concentration of standard solutions. This method requires careful sample preparation and a constant path length, often achieved using a liquid cell. While generally less sensitive than chromatographic methods, FTIR can be a rapid and non-destructive method for determining the concentration of the compound in simple matrices. richmondscientific.com
| Characteristic Infrared Absorption Bands | |
|---|---|
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2960 | Aliphatic C-H Stretch |
| ~1600, ~1490 | Aromatic C=C Stretch |
| ~1240 | Aryl-Alkyl Ether C-O Stretch (Asymmetric) |
| ~750 | Ortho-disubstituted Benzene C-H Bend |
| Hypothetical Quantitative Analysis Data (using Aryl-Alkyl Ether Peak at ~1240 cm⁻¹) | |
| Concentration (g/L) | Peak Area (Arbitrary Units) |
| 1.0 | 0.085 |
| 2.0 | 0.168 |
| 5.0 | 0.422 |
| 10.0 | 0.845 |
Hyphenated Techniques for Comprehensive Sample Characterization
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of chemical compounds within complex matrices. researchgate.netajprd.com The coupling of chromatography with mass spectrometry provides a powerful tool for both qualitative identification and quantitative measurement. scribd.com
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netajprd.com Its application is crucial for separating "this compound" from potential impurities, degradants, or other components in a formulation. scribd.com
The development of an LC-MS method for this compound would begin with the selection of an appropriate chromatographic mode. Given the structure of "this compound," which contains both a hydrophobic benzene ring and a more polar ether linkage, reversed-phase high-performance liquid chromatography (HPLC) is a suitable starting point. amazonaws.com A C18 stationary phase is often the first choice due to its broad applicability. amazonaws.com
Method optimization would involve the systematic evaluation of mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), pH, and gradient elution profile to achieve adequate resolution of the target analyte from any closely eluting impurities. amazonaws.com The mass spectrometer, serving as the detector, allows for highly selective and sensitive detection. ajprd.com Electrospray ionization (ESI) would be a probable ionization technique for this molecule.
A hypothetical set of optimized LC-MS parameters for the analysis of "this compound" is presented in the interactive table below.
Table 1: Illustrative LC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Chromatographic System | Agilent 1290 Infinity II LC System |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
For the analysis of volatile and semi-volatile organic compounds, gas chromatography-mass spectrometry (GC-MS) is the technique of choice due to its high resolution and sensitivity. ub.edufrontiersin.org "this compound" possesses sufficient volatility to be amenable to GC analysis. This technique is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. researchgate.net
In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. ub.edu The choice of the GC column's stationary phase is critical for achieving the desired separation. A mid-polarity column, such as one with a phenyl-arylene polymer phase, would be a logical starting point for this analyte. The temperature program of the GC oven is optimized to ensure sharp peaks and good separation of all volatile components. frontiersin.org Electron ionization (EI) is a common ionization method in GC-MS, which produces reproducible mass spectra that can be compared against spectral libraries for compound identification. researchgate.net
An illustrative set of GC-MS parameters for the analysis of volatile components related to "this compound" is provided in the interactive table below.
Table 2: Illustrative GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Gas Chromatograph | Agilent 8890 GC System |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B GC/MSD |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-550 |
Development of Purity Assessment Protocols and Standards
The development of a comprehensive purity assessment protocol is essential to ensure the quality and consistency of "this compound." This involves the validation of the chosen analytical method and the establishment of reference standards. The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. mdpi.com Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The establishment of a highly purified reference standard for "this compound" is a prerequisite for accurate quantification and purity assessment. This reference standard is used to calibrate the analytical instrument and to determine the concentration of the analyte in test samples.
A summary of typical acceptance criteria for the validation of a purity assessment method is presented in the following interactive table.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | Peak for this compound is well-resolved from all other peaks (Resolution > 2.0). Peak purity analysis shows no co-eluting impurities. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.998 over the concentration range (e.g., LOQ to 150% of nominal concentration). |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (Relative Standard Deviation, %RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1; with acceptable precision and accuracy. |
Structure Reactivity and Structure Property Relationship Studies of 1 E but 2 Enoxy 2 Propan 2 Ylbenzene
Systematic Modification of the Alkene Stereochemistry and its Impact on Chemical Reactivity and Stability
Chemical Reactivity:
The alkene functionality in the but-2-enoxy group is a primary site for chemical reactions. The stereochemistry of this double bond can significantly influence the stereochemical outcome of these reactions.
Claisen Rearrangement: As an allyl aryl ether, 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene is a candidate for the Claisen rearrangement upon heating. libretexts.orglibretexts.org This pericyclic reaction involves a libretexts.orglibretexts.org-sigmatropic shift, leading to the formation of a C-C bond between the allyl group and the aromatic ring. libretexts.orglibretexts.org The geometry of the alkene is known to be transferred to the newly formed stereocenter in the product. Therefore, the (E)-isomer would be expected to yield a different diastereomer of the rearranged product compared to the (Z)-isomer. The concerted, chair-like transition state of the Claisen rearrangement is sensitive to the initial stereochemistry of the alkene. organic-chemistry.org
Acid-Catalyzed Hydrolysis: Ethers are susceptible to cleavage by strong acids. masterorganicchemistry.comkhanacademy.org The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether. libretexts.org For this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack. masterorganicchemistry.com While the stereochemistry of the double bond is remote from the ether linkage, it could subtly influence the rate of reaction by affecting the electron density at the oxygen atom through conformational effects. However, a more significant difference in reactivity between the (E) and (Z) isomers would not be anticipated for this particular reaction.
Stability:
Thermal Stability: The (E)-isomer is expected to exhibit greater thermal stability than the (Z)-isomer. aklectures.com This is a general trend observed for diastereomeric alkenes, where the trans (or E) configuration minimizes steric hindrance between the substituents on the double bond, resulting in a lower ground-state energy. aklectures.com Ethers, in general, demonstrate good thermal stability. solubilityofthings.com
Comparative Stability of (E) and (Z) Isomers: The difference in stability between the (E) and (Z) isomers can be quantified by their heats of formation. While specific experimental data for 1-[(but-2-enoxy)]-2-propan-2-ylbenzene is unavailable, a qualitative comparison can be made based on general principles.
| Property | This compound | 1-[(Z)-but-2-enoxy]-2-propan-2-ylbenzene (Hypothetical) | Rationale |
| Relative Stability | More Stable | Less Stable | Reduced steric strain in the (E)-isomer. aklectures.com |
| Reactivity in Claisen Rearrangement | Leads to specific diastereomer | Leads to a different diastereomer | Stereospecific nature of the libretexts.orglibretexts.org-sigmatropic rearrangement. |
| Rate of Acid-Catalyzed Hydrolysis | Expected to be similar to (Z)-isomer | Expected to be similar to (E)-isomer | The reaction center is the ether oxygen, and electronic effects from the distant alkene are likely minimal. |
| Thermal Decomposition Temperature | Higher | Lower | The more stable isomer generally requires more energy to overcome the activation barrier for decomposition. |
Influence of Aromatic Substituents on Electronic Structure, Reactivity, and Spectroscopic Signatures
The substituents on the benzene (B151609) ring, the 2-propan-2-yl (isopropyl) group and the (E)-but-2-enoxy group, play a crucial role in modulating the electronic properties and reactivity of the entire molecule.
Electronic Structure and Reactivity:
Isopropyl Group: The isopropyl group is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. The ortho, para-directing nature of this alkyl group will influence the regioselectivity of such reactions.
(E)-but-2-enoxy Group: The ether oxygen of the (E)-but-2-enoxy group is also an electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This activating effect is generally stronger than the inductive effect of the alkyl group. As an ortho, para-director, it reinforces the directing effect of the isopropyl group. The presence of these two activating groups makes the aromatic ring significantly more electron-rich and reactive towards electrophiles compared to unsubstituted benzene.
The combined electronic effects of these two ortho-substituents will influence the reactivity of the alkene in the side chain as well. An electron-rich aromatic ring can subtly affect the polarization of the C-O-C ether linkage and, by extension, the electronic environment of the but-2-enyl group.
Spectroscopic Signatures:
The nature and position of the aromatic substituents have a predictable impact on the spectroscopic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The protons on the aromatic ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The electron-donating nature of the substituents will cause an upfield shift (to lower ppm values) compared to benzene. The ortho-substitution pattern will lead to a complex splitting pattern for the aromatic protons. The protons of the isopropyl group will show a characteristic doublet and septet. The protons of the (E)-but-2-enoxy group will have distinct chemical shifts and coupling constants that confirm the (E)-stereochemistry.
¹³C NMR: The carbon atoms of the aromatic ring will also experience an upfield shift due to the electron-donating substituents. The chemical shifts of the carbons in the side chains will be characteristic of their respective functional groups.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretch of the ether, the C=C stretch of the alkene, and the C-H stretches of the aromatic and aliphatic portions of the molecule. The exact positions of these bands can be subtly influenced by the electronic environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The π-system of the benzene ring will give rise to characteristic UV absorption bands. The presence of the electron-donating substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to benzene.
| Substituent | Electronic Effect | Influence on Reactivity of Aromatic Ring | Expected ¹H NMR Signature |
| -CH(CH₃)₂ (Isopropyl) | Electron-donating (inductive) | Activating, ortho, para-directing | Doublet and septet for methyl and methine protons, respectively. |
| -O-CH₂CH=CHCH₃ ((E)-but-2-enoxy) | Electron-donating (resonance) | Strongly activating, ortho, para-directing | Resonances for vinylic, allylic, and methyl protons with coupling constants indicative of (E)-geometry. |
Conformational Effects of the But-2-enoxy Moiety on Intermolecular Interactions
The flexibility of the but-2-enoxy side chain allows the molecule to adopt various conformations, which in turn dictates the nature and strength of its intermolecular interactions. The steric bulk of the ortho-isopropyl group will impose significant constraints on the preferred orientation of the but-2-enoxy group relative to the plane of the benzene ring.
Conformational Preferences:
Due to steric hindrance from the adjacent isopropyl group, the C-O-C bond of the ether is likely to be twisted out of the plane of the aromatic ring. This deviation from planarity will affect the extent of π-conjugation between the oxygen lone pairs and the benzene ring. The but-2-enyl portion of the side chain also has rotational freedom around the O-CH₂ and CH₂-CH bonds, leading to a multitude of possible conformers. Computational modeling would be necessary to determine the lowest energy conformations.
Intermolecular Interactions:
Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces will be a significant component of its intermolecular interactions. The extended nature of the but-2-enoxy chain provides a larger surface area for these interactions compared to a more compact group.
Dipole-Dipole Interactions: The ether linkage introduces a polar component to the molecule, resulting in a net dipole moment. This will lead to dipole-dipole interactions between molecules.
π-Stacking: The aromatic ring can participate in π-stacking interactions with other aromatic systems. However, the presence of the bulky ortho-substituents may hinder a perfectly co-facial arrangement, potentially leading to offset or edge-to-face π-interactions. The conformation of the but-2-enoxy chain could either sterically block or, in specific orientations, favorably interact with an adjacent aromatic ring.
The interplay of these conformational factors and intermolecular forces will ultimately determine the bulk properties of the compound, such as its boiling point, melting point, and solubility.
Development of Predictive Models for Chemical Behavior based on Structural Variations
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for correlating the structural features of molecules with their chemical reactivity and physical properties. For a molecule like this compound, such models could be developed by systematically varying its structural components and measuring the resulting changes in behavior.
Key Structural Descriptors:
To build a predictive model, a set of numerical descriptors that quantify the structural features of a series of analogous compounds would be required. For this system, relevant descriptors would include:
Steric Parameters: Molar refractivity, van der Waals volume, and Taft steric parameters (Es) could be used to quantify the size and shape of the aromatic substituents and the side chain.
Electronic Parameters: Hammett constants (σ) for different aromatic substituents would describe their electron-donating or -withdrawing nature. Calculated parameters like partial atomic charges and dipole moments would also be relevant.
Hydrophobicity Parameters: The partition coefficient (log P) would quantify the molecule's lipophilicity.
Topological Indices: These descriptors encode information about the connectivity of the atoms in the molecule.
Modeling Chemical Behavior:
By synthesizing a library of derivatives of this compound with variations in the aromatic substituents and the alkene side chain, and then measuring a specific property (e.g., reaction rate, binding affinity to a receptor, or a physical property like boiling point), a mathematical model can be constructed. This model would take the form of an equation that relates the measured property to the structural descriptors.
For example, a model to predict the rate of the Claisen rearrangement could be developed by correlating the reaction rates of various substituted analogues with their electronic and steric parameters. Such a model could reveal that electron-withdrawing groups on the aromatic ring accelerate the reaction, while bulky ortho-substituents retard it.
| Model Type | Dependent Variable (Example) | Independent Variables (Structural Descriptors) | Potential Application |
| QSAR | Biological activity (e.g., enzyme inhibition) | Electronic (Hammett constants), Steric (Taft parameters), Hydrophobic (log P) | Guiding the design of more potent analogues for a specific biological target. |
| QSPR | Physical property (e.g., boiling point) | Topological indices, Molecular weight, Dipole moment | Predicting the physical properties of novel, unsynthesized derivatives. |
Relationship between Molecular Architecture and Self-Assembly Tendencies in Model Systems
The molecular architecture of this compound, with its distinct aromatic and aliphatic domains, suggests the potential for self-assembly into ordered supramolecular structures in appropriate model systems. The balance between the different types of intermolecular interactions will drive this process.
Driving Forces for Self-Assembly:
π-π Interactions: The aromatic rings can stack to form ordered aggregates. The presence of the bulky substituents will influence the geometry of this stacking.
Hydrophobic Effects: In a polar solvent, the nonpolar parts of the molecule (the isopropyl and butenyl groups) would tend to aggregate to minimize their contact with the solvent.
Van der Waals Interactions: The aliphatic side chains can pack together through van der Waals forces.
Potential Supramolecular Structures:
The specific nature of the self-assembled structures would depend on factors such as the solvent, temperature, and concentration. In solution, the molecules might form dimers or small oligomers. At higher concentrations or upon crystallization, more extended structures could form.
The study of self-assembly in model systems, such as at the air-water interface or on solid surfaces, could reveal the formation of monolayers or other ordered thin films. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) would be instrumental in visualizing such self-assembled structures at the molecular level.
Potential Applications in Chemical Research and Materials Science Conceptual and Non Clinical
Utility as a Precursor in Complex Organic Synthesis for Novel Building Blocks
The structure of 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene is particularly amenable to sigmatropic rearrangements, specifically the Claisen rearrangement, a powerful tool in organic synthesis for carbon-carbon bond formation. As an aryl allyl ether derivative, this compound can be expected to undergo a thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement.
Upon heating, the butenyl group is anticipated to migrate from the oxygen atom to the ortho position of the benzene (B151609) ring. However, the presence of a bulky isopropyl group at one of the ortho positions introduces significant steric hindrance. This steric congestion would likely direct the rearrangement to the other vacant ortho position, yielding 2-propan-2-yl-6-(1-methylallyl)phenol. Should both ortho positions be blocked, a subsequent Cope rearrangement could facilitate migration to the para position. This predictable, yet sterically influenced, reactivity makes it a valuable precursor for synthesizing highly substituted, sterically hindered phenols, which are important building blocks for ligands, antioxidants, and specialty polymers.
The reactivity of the butenyl side chain post-rearrangement offers further synthetic utility. The double bond can be subjected to a variety of transformations, including oxidation, reduction, hydroboration-oxidation, and epoxidation, to introduce new functional groups.
| Reaction Type | Potential Product Class | Significance |
|---|---|---|
| Claisen Rearrangement | Substituted Allyl Phenols | Formation of sterically hindered phenolic building blocks. |
| Ozonolysis of Rearranged Product | Phenolic Aldehydes/Carboxylic Acids | Introduction of carbonyl functionalities for further derivatization. |
| Epoxidation of Butenyl Chain | Epoxy-substituted Phenols | Precursors for polyethers and epoxy resins. |
| Hydroboration-Oxidation | Hydroxyalkyl Phenols | Creation of phenolic diols for polyester (B1180765) synthesis. |
Application as a Probing Reagent for Advanced Mechanistic Studies
The steric bulk of the ortho-isopropyl group in this compound makes it a suitable candidate for use as a probing reagent in mechanistic studies of electrophilic aromatic substitution and other reactions involving the aromatic ring. The isopropyl group can influence the rate and regioselectivity of reactions due to its steric hindrance, providing insights into the transition state geometry and the steric demands of the attacking reagent. wikipedia.orglearncbse.in
For instance, in studies of enzymatic or catalytic reactions that involve aryl ether cleavage, comparing the reaction rates and product distributions of this compound with its less hindered analogues (e.g., the para-isopropyl isomer or the non-isopropylated parent compound) could elucidate the role of steric factors in substrate recognition and catalysis. The steric hindrance can also affect the torsional bond angles between the aromatic ring and the ether linkage, which can be studied to understand conformational effects on reactivity. wikipedia.org
Integration as a Monomer or Component in Advanced Polymeric Materials and Supramolecular Assemblies
The butenyl group in this compound presents a reactive handle for polymerization. The double bond in the butenoxy side chain could potentially undergo polymerization through various mechanisms, such as cationic polymerization, to form novel polyether structures. researchgate.netnih.govyildiz.edu.tritu.edu.tracs.org The presence of the bulky 2-propan-2-ylbenzene substituent would be expected to impart specific properties to the resulting polymer, such as increased rigidity, a higher glass transition temperature, and altered solubility characteristics compared to polymers derived from less substituted vinyl or allyl ethers.
Furthermore, this compound could be a valuable monomer for the synthesis of poly(aryl ether)s. Following a Claisen rearrangement to the phenolic form, the resulting hydroxyl group can participate in nucleophilic aromatic substitution reactions with activated aromatic dihalides to build high-performance poly(aryl ether) backbones. The bulky side group would likely disrupt chain packing, potentially leading to amorphous polymers with good solubility in organic solvents, which is advantageous for solution processing into films and coatings. nih.gov
Use as a Model Compound for Environmental Fate and Degradation Studies (Focus on Chemical Pathways, Not Ecotoxicity)
Understanding the environmental degradation pathways of aromatic ethers is crucial for assessing their persistence and transformation in the environment. This compound can serve as a model compound to study the chemical pathways of degradation for this class of molecules. Its structure contains several features relevant to environmental chemistry: an aromatic ring, an ether linkage, and an unsaturated alkyl chain.
Studies could focus on its susceptibility to atmospheric degradation by hydroxyl radicals, which are known to initiate the breakdown of aromatic compounds in the troposphere. epa.ie The likely points of attack would be the aromatic ring (leading to hydroxylated products) and the butenyl double bond (leading to epoxides or cleavage products).
Biodegradation studies using microbial cultures could reveal enzymatic pathways for ether cleavage. nih.govnih.gov Common mechanisms include O-dealkylation, where a monooxygenase enzyme would cleave the ether bond, or attack on the aromatic ring by dioxygenases, leading to ring opening. frtr.gov The presence of the isopropyl and butenyl groups would provide insights into how such substituents influence the rate and mechanism of microbial degradation. epa.govnih.govnih.gov Photodegradation studies in aqueous environments could also be conducted to determine if the molecule is susceptible to breakdown by sunlight, potentially through photo-hydrolysis or photo-oxidation. duke.eduresearchgate.net
| Degradation Type | Potential Initiating Step | Expected Intermediate Products |
|---|---|---|
| Atmospheric Oxidation | Hydroxyl radical attack on the aromatic ring or double bond. | Hydroxylated aromatics, epoxides, carbonyl compounds. |
| Microbial Biodegradation | Enzymatic O-dealkylation or aromatic ring cleavage. | 2-isopropylphenol (B134262), but-2-enal, catechols. |
| Aqueous Photodegradation | Direct photolysis or reaction with photochemically generated reactive species. | Phenolic compounds, oxidized side-chain products. |
Development of Smart Materials Based on its Responsive Functional Groups (e.g., Photoisomerization)
The (E)-configuration of the double bond in the but-2-enoxy group suggests the potential for E/Z (trans/cis) photoisomerization upon exposure to ultraviolet (UV) light. This reversible process is the basis for many photoresponsive or "smart" materials. nih.gov Molecules that can be switched between two isomers with different shapes and polarities using light are of great interest for applications such as optical data storage, molecular switches, and light-controlled drug delivery. researchgate.netrsc.org
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 2-propan-2-yl-6-(1-methylallyl)phenol |
| 2-isopropylphenol |
| but-2-enal |
Environmental Fate and Degradation Pathways of 1 E but 2 Enoxy 2 Propan 2 Ylbenzene Laboratory Scale, Non Ecotoxicity Focused
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Model Systems
No specific laboratory studies detailing the photolytic degradation of 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene in either aquatic or atmospheric model systems were found in the reviewed literature. Research in this area would typically involve determining the compound's light absorption properties, quantum yield of degradation, and the identification of photoproducts formed upon exposure to simulated sunlight. Such studies are crucial for understanding the potential for direct and indirect photodegradation as a significant environmental sink. Without this data, the atmospheric and aquatic half-life due to photolysis remains unknown.
Hydrolytic Stability and Degradation Pathways under Varied pH and Temperature Conditions
Information regarding the hydrolytic stability of this compound is not available in the public scientific domain. Standard hydrolysis studies, often conducted according to OECD Guideline 111, would assess the stability of the ether linkage in this molecule under a range of pH (typically 4, 7, and 9) and temperature conditions. nih.govresearchgate.net Such experiments determine the rate of hydrolysis and identify the resulting degradation products, providing insight into its persistence in aqueous environments. The absence of this research means that the compound's stability towards hydrolysis, a fundamental abiotic degradation process, cannot be characterized.
Oxidative Stability Studies with Common Environmental Oxidants (e.g., Hydroxyl Radicals)
There is no available research on the oxidative stability of this compound with common environmental oxidants. Investigations in this field typically focus on the reaction kinetics with hydroxyl radicals (•OH), which are highly reactive species present in both the atmosphere and aquatic systems. These studies are essential for predicting the compound's persistence and transformation in environments where oxidative processes are prevalent. Without such data, a key degradation pathway cannot be assessed.
Sorption and Desorption Behavior in Representative Environmental Media Models (e.g., Soil and Sediment Analogues)
Specific experimental data on the sorption and desorption characteristics of this compound in environmental media like soil and sediment are absent from the literature. This type of research is fundamental to understanding the compound's mobility and partitioning behavior in the environment. Parameters such as the soil organic carbon-water (B12546825) partition coefficient (Koc) would be determined to predict whether the compound is likely to remain in the water column or adsorb to particulate matter, which in turn affects its bioavailability and the relevance of other degradation processes.
Future Directions and Unanswered Questions in Research on 1 E but 2 Enoxy 2 Propan 2 Ylbenzene
Long-term Stability Studies under Diverse Storage and Processing Conditions
Generating content for these advanced topics would require existing knowledge of the compound's basic synthesis, chemical properties, and reactivity. Without any foundational literature, any attempt to write such an article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
It is possible that 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene is a novel compound that has not yet been synthesized or characterized, or that research on it is proprietary and not publicly available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
